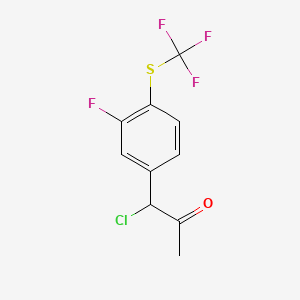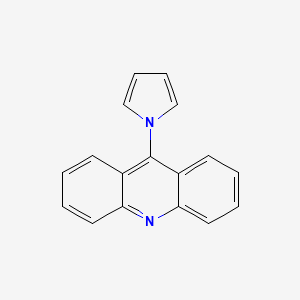
Acridine, 9-(1H-pyrrol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(1H-pyrrol-1-yl)- is a heterocyclic compound that combines the acridine and pyrrole moieties. Acridine derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties . The incorporation of a pyrrole ring into the acridine structure can potentially enhance these properties, making it a compound of significant interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-(1H-pyrrol-1-yl)- typically involves the reaction of acridine derivatives with pyrrole under specific conditions. One common method includes the Ullmann reaction, where N-phenylanthranilic acid is reacted with a copper catalyst to form the acridine core .
Industrial Production Methods
Industrial production methods for acridine, 9-(1H-pyrrol-1-yl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Acridine, 9-(1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine or pyrrole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridine N-oxides, while reduction can yield dihydroacridine derivatives .
科学的研究の応用
Acridine, 9-(1H-pyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antibacterial and antiviral properties.
Industry: Utilized in the development of dyes and fluorescent materials.
作用機序
The mechanism of action of acridine, 9-(1H-pyrrol-1-yl)- primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, leading to the inhibition of DNA replication and transcription . The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding during replication .
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine-based anticancer drug.
Uniqueness
Acridine, 9-(1H-pyrrol-1-yl)- is unique due to the presence of the pyrrole ring, which can enhance its biological activity and specificity. This structural modification can potentially improve its efficacy as an anticancer and antibacterial agent compared to other acridine derivatives .
特性
CAS番号 |
60795-35-9 |
|---|---|
分子式 |
C17H12N2 |
分子量 |
244.29 g/mol |
IUPAC名 |
9-pyrrol-1-ylacridine |
InChI |
InChI=1S/C17H12N2/c1-3-9-15-13(7-1)17(19-11-5-6-12-19)14-8-2-4-10-16(14)18-15/h1-12H |
InChIキー |
PZFMGSWNUMNYSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14062189.png)
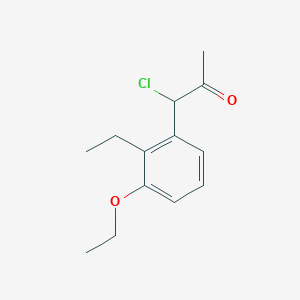
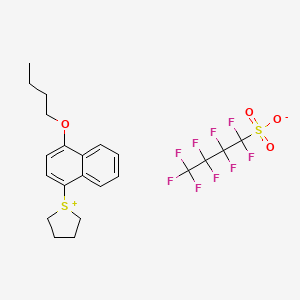

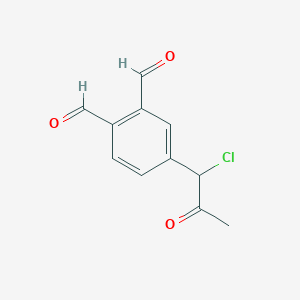
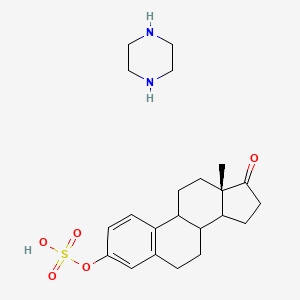


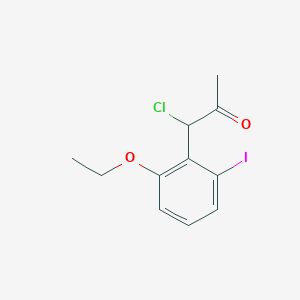


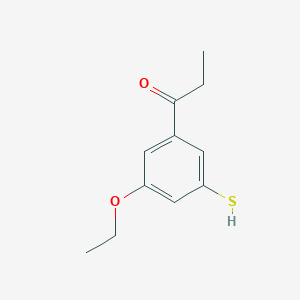
![(10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14062285.png)
